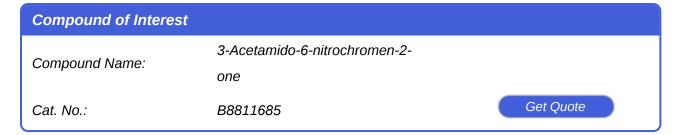


Synthesis Protocol for 3-Acetamido-6nitrochromen-2-one: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of **3-Acetamido-6-nitrochromen-2-one**, a coumarin derivative with potential applications in medicinal chemistry and drug development. The presence of the nitro and acetamido functionalities on the coumarin scaffold makes it an interesting candidate for biological screening.

Overview of Synthesis

The synthesis of **3-Acetamido-6-nitrochromen-2-one** is achieved through a one-pot reaction that can be classified as a Perkin-like condensation. The process involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base, such as anhydrous sodium acetate. In this reaction, the acetic anhydride serves as both a dehydrating agent and the source of the acetyl group for the in-situ formation of the acetamido moiety.

Experimental Protocol

Materials:

2-Hydroxy-5-nitrobenzaldehyde



- N-Acetylglycine
- Anhydrous Sodium Acetate
- Acetic Anhydride
- Glacial Acetic Acid
- Ethanol (95%)
- Deionized Water

Equipment:

- Round-bottom flask equipped with a reflux condenser
- · Heating mantle or oil bath
- Magnetic stirrer
- Beakers and Erlenmeyer flasks
- · Büchner funnel and filter paper
- Melting point apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, combine 2-hydroxy-5-nitrobenzaldehyde (1.0 equivalent), N-acetylglycine (1.0 equivalent), and anhydrous sodium acetate (4.0 equivalents).
- Addition of Reagent: To this mixture, carefully add acetic anhydride (5.0 equivalents).
- Reaction Conditions: The reaction mixture is heated to 110°C with continuous stirring for a period of 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (8:2).



- Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature and then carefully poured into a beaker containing crushed ice with constant stirring.
- Precipitation and Filtration: The solid precipitate of 3-Acetamido-6-nitrochromen-2-one that forms is collected by vacuum filtration using a Büchner funnel.
- Washing: The collected solid is washed thoroughly with cold deionized water to remove any unreacted starting materials and water-soluble byproducts.
- Purification: The crude product is purified by recrystallization. Suitable solvents for
 recrystallization include 95% ethanol or aqueous methanol.[1] For instance, crystallization
 from 95% ethanol may require 48-72 hours to achieve high purity.[1] Alternatively, dissolving
 the crude product in glacial acetic acid and precipitating with water can also be an effective
 purification method.
- Drying: The purified crystals are dried in a vacuum oven at a moderate temperature to remove any residual solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized **3-Acetamido-6-nitrochromen-2-one**.

Parameter	Value	Reference
Molecular Formula	C11H8N2O5	[1]
Molecular Weight	248.19 g/mol	[1]
CAS Number	787-63-3	
Appearance	Yellow needles	_
Melting Point	Not explicitly found	_
Yield	Not explicitly found	

Characterization Data

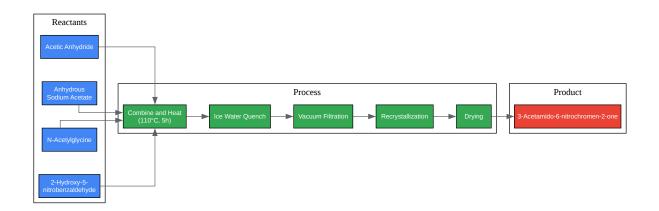


¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The 1 H NMR spectrum of **3-Acetamido-6-nitrochromen-2-one** reveals characteristic signals that confirm its structure. The acetamido methyl protons typically appear as a singlet in the range of δ 2.15–2.20 ppm.[1] The amide proton (NH) is expected to be a broad singlet between δ 8.30–8.50 ppm.[1] The aromatic protons on the chromenone core show distinct splitting patterns: H-5 as a doublet around δ 7.85–7.90 ppm (J = 8.5 Hz), H-7 as a doublet of doublets at approximately δ 7.45–7.50 ppm (J = 8.5, 2.0 Hz), and H-8 as a doublet near δ 7.95–8.00 ppm (J = 2.0 Hz).[1]

Visualizations

Experimental Workflow Diagram:



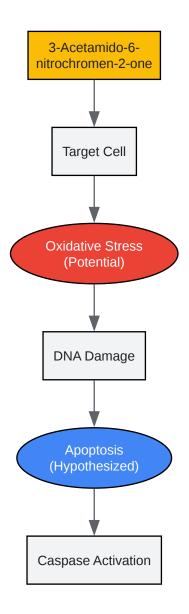
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Caption: A flowchart illustrating the step-by-step experimental workflow for the synthesis of **3- Acetamido-6-nitrochromen-2-one**.



Proposed Signaling Pathway Involvement:

Coumarin derivatives are known to interact with various biological pathways. The introduction of a nitro group can influence the molecule's electronic properties and potential interactions with cellular targets. While the specific pathways for this compound are yet to be fully elucidated, related nitroaromatic compounds and coumarins have been implicated in pathways related to cellular stress and apoptosis.



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Caption: A hypothetical signaling pathway illustrating the potential cellular effects of **3-Acetamido-6-nitrochromen-2-one**.



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References

- 1. repository.ias.ac.in [repository.ias.ac.in]
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